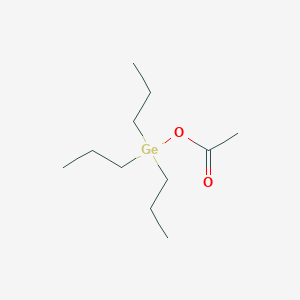
(Acetyloxy)(tripropyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 65794 is a chemical compound known for its significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 65794 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve multiple stages of chemical reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
Industrial production of NSC 65794 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
NSC 65794 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 65794 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from the reactions of NSC 65794 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical transformations and applications.
Scientific Research Applications
NSC 65794 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of NSC 65794 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
NSC 65794 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 663284: Known for its role as a potent quinolinedione Cdc25 phosphatase inhibitor.
NSC 663249: Another compound with similar structural features and biological activities.
The uniqueness of NSC 65794 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
CAS No. |
1112-64-7 |
|---|---|
Molecular Formula |
C11H24GeO2 |
Molecular Weight |
260.94 g/mol |
IUPAC Name |
tripropylgermyl acetate |
InChI |
InChI=1S/C11H24GeO2/c1-5-8-12(9-6-2,10-7-3)14-11(4)13/h5-10H2,1-4H3 |
InChI Key |
PIDVSGJYFZUCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Ge](CCC)(CCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



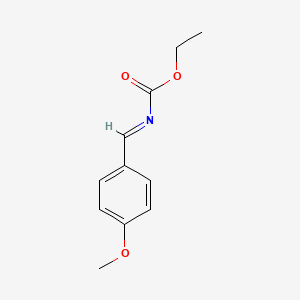
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

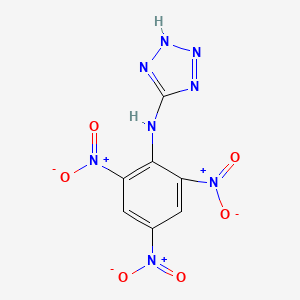
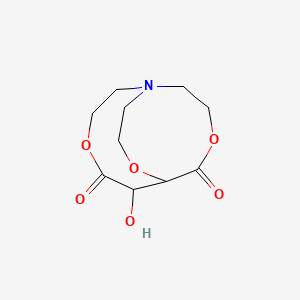
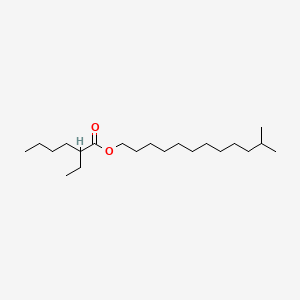
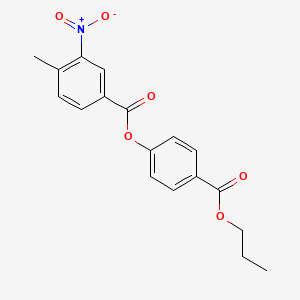
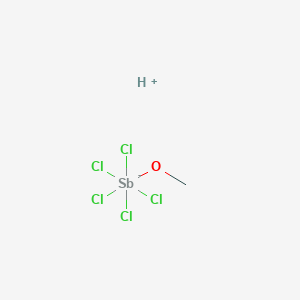

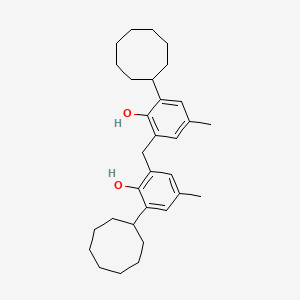

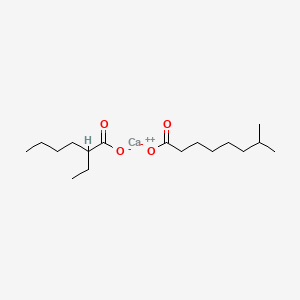
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
